molecular formula C21H26ClN5O B15004383 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine

1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine

Cat. No.: B15004383
M. Wt: 399.9 g/mol
InChI Key: QEXHFOAJCUFFQT-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine is a complex organic compound that combines the structural features of adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a reaction involving adamantane and a suitable halogenating agent, followed by substitution reactions to introduce the desired functional groups.

    Synthesis of the Pyrazolo[1,5-A]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives.

    Coupling Reactions: The final step involves coupling the adamantane derivative with the pyrazolo[1,5-A]pyrimidine core using piperazine as a linker. This can be facilitated by using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or carbonyl groups.

    Reduction: The pyrazolo[1,5-A]pyrimidine core can be reduced under specific conditions to modify its electronic properties.

    Substitution: The chlorine atom in the pyrazolo[1,5-A]pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives of the adamantane moiety.

    Reduction: Reduced forms of the pyrazolo[1,5-A]pyrimidine core.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Its unique structure allows for the study of its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the pyrazolo[1,5-A]pyrimidine core can interact with active sites of enzymes or binding sites of receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

    1-(Adamantan-1-YL)piperazine: Shares the adamantane and piperazine moieties but lacks the pyrazolo[1,5-A]pyrimidine core.

    3-chloropyrazolo[1,5-A]pyrimidine derivatives: Contain the pyrazolo[1,5-A]pyrimidine core but lack the adamantane and piperazine moieties.

Uniqueness: 1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine is unique due to the combination of the adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine moieties. This unique structure may confer specific biological activities and properties that are not present in the individual components or similar compounds.

Properties

Molecular Formula

C21H26ClN5O

Molecular Weight

399.9 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C21H26ClN5O/c22-17-18(24-27-3-1-2-23-19(17)27)20(28)25-4-6-26(7-5-25)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-3,14-16H,4-13H2

InChI Key

QEXHFOAJCUFFQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=NN3C=CC=NC3=C2Cl)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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